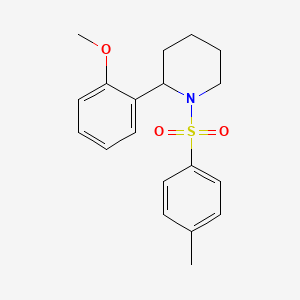

2-(2-Methoxyphenyl)-1-tosylpiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids. nih.govrsc.org Its prevalence is due to several key factors:

Structural Versatility: The saturated, sp³-hybridized nature of the piperidine ring allows for a well-defined three-dimensional geometry, which is crucial for precise interactions with biological targets. nih.gov

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the solubility, absorption, and distribution of a molecule within a biological system. nih.gov

Synthetic Accessibility: A vast array of synthetic methods exists for the creation and functionalization of the piperidine core, making it an attractive and versatile building block for chemists. nih.govorganic-chemistry.org

These attributes have led to the incorporation of piperidine scaffolds in a wide range of therapeutic agents, including antipsychotics, analgesics, and antihistamines, highlighting their immense importance in drug discovery. nih.gov

Historical Context and Evolution of Tosyl-Protected Amines

The toluenesulfonyl group, commonly known as the tosyl (Ts) group, is a widely used protecting group for amines in organic synthesis. mdpi.com Derived from tosyl chloride (TsCl), it transforms a primary or secondary amine into a sulfonamide. This transformation is highly valuable for several reasons:

Stability: Sulfonamides are exceptionally stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic environments where other protecting groups might fail. mdpi.com

Activation: The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton (in primary sulfonamides), facilitating deprotonation and subsequent N-alkylation reactions. nih.gov

Reactivity Modulation: By protecting the amine, its nucleophilicity and basicity are suppressed, preventing unwanted side reactions during multi-step syntheses.

Historically, the removal (deprotection) of the tosyl group required harsh conditions. However, modern synthetic chemistry has evolved to include milder and more selective methods for its cleavage, further enhancing its utility as a robust tool for complex molecule construction. nih.gov

Overview of Methoxyphenyl Moieties in Organic Chemistry and Design

The methoxyphenyl group, particularly the ortho-methoxy isomer present in the target compound, is a common feature in biologically active molecules and synthetic intermediates. The methoxy (B1213986) group (-OCH₃) can significantly influence a molecule's properties:

Electronic Effects: It is an electron-donating group through resonance and can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Metabolic Stability: The methyl ether is generally more stable to metabolic oxidation compared to a free hydroxyl group, which can improve a drug candidate's pharmacokinetic profile. mdpi.com

Lipophilicity and Binding: The methoxy group can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids) and can participate in hydrogen bonding as an acceptor, which are critical factors for ligand-target binding and cell membrane permeability. mdpi.com

The strategic placement of methoxy groups is a well-established tactic in medicinal chemistry to fine-tune the biological activity and properties of a lead compound. mdpi.com

Research Trajectories and Objectives Pertaining to 2-(2-Methoxyphenyl)-1-tosylpiperidine

While specific, in-depth research publications focusing exclusively on this compound are not prominent in the surveyed scientific literature, its chemical structure allows for the formulation of logical research objectives. The compound serves as a quintessential example of a protected, functionalized piperidine, making it a valuable intermediate in organic synthesis.

Likely research trajectories for a compound of this nature would include:

Development of Asymmetric Synthesis: Creating enantiomerically pure versions of the molecule, as the stereochemistry at the C2 position of the piperidine ring is often critical for biological activity.

Deprotection and Further Functionalization: Removing the tosyl group to liberate the secondary amine, which can then be reacted with a variety of electrophiles to build a library of novel piperidine derivatives for screening.

Catalytic C-H Activation: Exploring reactions that could functionalize the piperidine or methoxyphenyl rings directly.

Use as a Precursor for Complex Targets: Employing it as a key building block in the total synthesis of more complex natural products or pharmaceutical agents that contain the 2-(2-methoxyphenyl)piperidine (B2585660) core structure.

Due to the limited availability of specific experimental data in published literature, detailed research findings such as reaction yields, spectroscopic data, and biological activity for this compound cannot be provided at this time. The information presented is based on the well-established chemical principles of its constituent functional groups.

Structure

3D Structure

Properties

Molecular Formula |

C19H23NO3S |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine |

InChI |

InChI=1S/C19H23NO3S/c1-15-10-12-16(13-11-15)24(21,22)20-14-6-5-8-18(20)17-7-3-4-9-19(17)23-2/h3-4,7,9-13,18H,5-6,8,14H2,1-2H3 |

InChI Key |

KMWRSLCDYXHMCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=CC=C3OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Methoxyphenyl 1 Tosylpiperidine and Its Analogues

Strategies for Piperidine (B6355638) Ring Construction and Functionalization

The formation of the piperidine ring is a fundamental step in the synthesis of 2-(2-Methoxyphenyl)-1-tosylpiperidine. Various methods have been developed to construct this saturated heterocycle with control over substitution patterns and stereochemistry.

Catalytic Hydrogenation Approaches to Saturated Heterocycles

Catalytic hydrogenation of pyridine (B92270) precursors is a direct and atom-economical method for the synthesis of piperidines. This approach typically involves the use of transition metal catalysts to reduce the aromatic pyridine ring.

The hydrogenation of functionalized and multi-substituted pyridines can be challenging, often requiring harsh reaction conditions. However, the use of a stable, commercially available rhodium compound, Rh2O3, has been shown to be effective for the reduction of various unprotected pyridines under mild conditions acs.org. The reaction proceeds with a broad substrate scope, making it a practically useful method acs.org. For instance, the hydrogenation of pyridine derivatives can be achieved using a rhodium oxide catalyst with molecular hydrogen at 5 bar and 40 °C in 2,2,2-trifluoroethanol (TFE) acs.org.

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine | Rh2O3 | H2 (5 bar), TFE, 40 °C, 4 h | Piperidine | >95% | acs.org |

| 3-methylpyridine | Rh2O3 | H2 (5 bar), TFE, 40 °C, 4 h | cis-3-methylpiperidine | >95% | acs.org |

| 4-phenylpyridine | Rh2O3 | H2 (5 bar), TFE, 40 °C, 4 h | 4-phenylpiperidine | >95% | acs.org |

Reduction of Pyridinium (B92312) Salt Precursors

The reduction of pyridinium salts offers an alternative to the direct hydrogenation of pyridines. Quaternization of the pyridine nitrogen activates the ring towards reduction, often allowing for milder reaction conditions and offering different selectivity profiles.

A notable method involves the rhodium-catalyzed transfer hydrogenation of pyridinium salts to access N-(hetero)aryl piperidines nih.govresearchgate.net. This reaction proceeds via a reductive transamination process, where a dihydropyridine (B1217469) intermediate is formed and subsequently hydrolyzed nih.govresearchgate.net. The use of formic acid as a hydrogen source and a rhodium catalyst, such as [Cp*RhCl2]2, facilitates this transformation nih.gov. This method is highly chemoselective, affording either piperidines or 1,2,3,6-tetrahydropyridines depending on the substitution pattern of the pyridinium ring nih.gov.

Furthermore, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts has been developed, providing enantioenriched piperidines researchgate.netresearchgate.net. Using ligands like MeO-BoQPhos, high levels of enantioselectivity have been achieved researchgate.netresearchgate.net.

| Pyridinium Salt Precursor | Catalyst/Reagent | Conditions | Product | Yield/enantiomeric ratio | Reference |

|---|---|---|---|---|---|

| N-Benzyl-2-phenylpyridinium bromide | [Cp*RhCl2]2/KI, HCOOH/Et3N | 40 °C, 24 h | 1-Benzyl-2-phenylpiperidine | 95% | nih.gov |

| N-Benzyl-2-methylpyridinium bromide | [Ir(cod)Cl]2/MeO-BoQPhos, I2, H2 | THF, 80 °C, 24 h | (R)-1-Benzyl-2-methylpiperidine | 95% yield, 82:18 er | researchgate.netresearchgate.net |

| N-Benzyl-2-(2-methoxyphenyl)pyridinium bromide | [Ir(cod)Cl]2/MeO-BoQPhos, I2, H2 | THF, 80 °C, 24 h | (R)-1-Benzyl-2-(2-methoxyphenyl)piperidine | 96% yield, 93:7 er | researchgate.netresearchgate.net |

Cyclization Reactions for Piperidine Scaffold Assembly

Intramolecular cyclization reactions provide a powerful tool for the construction of the piperidine ring, allowing for the formation of complex substitution patterns from acyclic precursors.

One such strategy involves the intramolecular reductive amination of a suitable amino-aldehyde or amino-ketone precursor. This method has been utilized in the synthesis of 2-substituted trihydroxypiperidines, where a Grignard addition to a carbohydrate-derived aldehyde or nitrone is followed by an efficient ring-closure reductive amination tandfonline.com.

Another approach is the electroreductive cyclization of imines with terminal dihaloalkanes. This method has been successfully employed for the synthesis of piperidine and pyrrolidine derivatives in a flow microreactor, offering good yields and scalability cbijournal.comresearchgate.netresearchgate.net. The reaction proceeds through the reduction of the imine at the cathode to form a radical anion, which then undergoes nucleophilic attack and subsequent cyclization cbijournal.comresearchgate.net.

Installation of the Tosyl Protecting Group and Sulfonamide Linkage

The introduction of the tosyl group onto the piperidine nitrogen is a critical step in the synthesis of this compound. This is typically achieved through N-sulfonylation, forming a stable sulfonamide linkage.

N-Sulfonylation Protocols and Optimizations

The most common method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base cbijournal.com. Pyridine is often used as the base in these reactions cbijournal.com. For the synthesis of this compound, 2-(2-methoxyphenyl)piperidine (B2585660) would be reacted with p-toluenesulfonyl chloride.

Optimization of N-sulfonylation reactions can involve varying the base, solvent, and reaction temperature. While pyridine is a common choice, other organic bases like triethylamine or inorganic bases such as potassium carbonate can also be employed cbijournal.comrsc.org. The choice of solvent can also influence the reaction efficiency, with dichloromethane or tetrahydrofuran being common options researchgate.net.

Synthesis of Sulfonamides from Sulfonyl Hydrazides and Amines

An alternative to using sulfonyl chlorides is the synthesis of sulfonamides from sulfonyl hydrazides and amines. This method offers a different reactivity profile and can be advantageous in certain contexts.

An iodine-catalyzed oxidative coupling of sulfonyl hydrazides with amines provides a metal-free and efficient route to sulfonamides rsc.org. This reaction can be carried out under mild conditions, often at room temperature, using an oxidant such as tert-butyl hydroperoxide (TBHP) rsc.org. This protocol has been shown to be compatible with a wide range of amines, including heterocyclic amines, affording good to excellent yields of the corresponding sulfonamides rsc.org.

| Amine | Sulfonyl Hydrazide | Catalyst/Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Piperidine | p-Toluenesulfonyl hydrazide | I2 (20 mol%), TBHP (2.0 equiv) | CH3CN, rt, 1 h | 1-Tosylpiperidine | 85% | rsc.org |

| Morpholine | p-Toluenesulfonyl hydrazide | I2 (20 mol%), TBHP (2.0 equiv) | CH3CN, rt, 1 h | 4-Tosylmorpholine | 92% | rsc.org |

| Aniline | Benzenesulfonyl hydrazide | I2 (20 mol%), TBHP (2.0 equiv) | CH3CN, rt, 1 h | N-Phenylbenzenesulfonamide | 78% | rsc.org |

Stereoselective Introduction of the 2-Methoxyphenyl Moiety

The introduction of the 2-methoxyphenyl group onto the piperidine scaffold can be accomplished through various modern synthetic strategies. These methods include forming the crucial carbon-carbon bond directly onto a pre-existing piperidine ring or incorporating the aryl group as part of a cyclization precursor.

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While palladium catalysis is widely used, nickel catalysis has emerged as a cost-effective and highly effective alternative, particularly for cross-coupling reactions involving challenging substrates. Nickel(II) complexes stabilized by N-heterocyclic carbene (NHC) ligands, in particular, have shown great promise in various C-C bond-forming reactions, including the Mizoroki-Heck reaction.

Although a specific protocol for the Ni(II)/NHC catalyzed Heck reaction to synthesize 2-(2-methoxyphenyl)piperidine is not extensively documented, the general principles of Heck coupling can be applied. This would theoretically involve the coupling of a piperidine precursor with an activated double bond (e.g., N-tosyl-1,2,3,4-tetrahydropyridine) with a 2-methoxyphenyl halide or triflate. NHC ligands are effective in stabilizing the nickel catalytic species and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The steric and electronic properties of the NHC ligand can be tuned to optimize reactivity and selectivity. For instance, bulky NHC ligands can promote the desired coupling and prevent side reactions. academie-sciences.frresearchgate.net

A more established related approach for arylpiperidine synthesis is the Suzuki or Negishi cross-coupling, for which Ni(II)/NHC systems have also proven effective, especially in activating aryl chlorides. researchgate.net These reactions demonstrate the feasibility of using nickel-catalyzed methods to forge the C2-aryl bond on the piperidine ring.

A highly effective and stereocontrolled method for the synthesis of 2-arylpiperidines involves the α-arylation of a protected piperidine via a directed metalation and subsequent cross-coupling reaction. The Negishi cross-coupling of an organozinc intermediate derived from N-Boc-piperidine has been successfully employed for this purpose. nih.govnih.gov

The general sequence for this one-pot procedure is as follows:

Directed Lithiation : N-Boc-piperidine is deprotonated at the C-2 position using a strong base, typically sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This step generates a configurationally stable α-lithio species.

Transmetalation : The organolithium intermediate is then transmetalated with a zinc salt, such as zinc chloride (ZnCl₂), to form a more stable and less reactive organozinc reagent.

Negishi Cross-Coupling : The final step involves a palladium-catalyzed cross-coupling of the organozinc species with an aryl halide, such as 2-methoxybromobenzene. The choice of palladium catalyst and ligand is crucial for high yields. Ligands like tri-tert-butylphosphine have proven effective. nih.gov

This methodology allows for the diastereoselective synthesis of 2,4-disubstituted piperidines with high levels of cis-diastereoselectivity, which is attributed to the equatorial lithiation of the conformer where the bulky 4-substituent occupies an equatorial position. nih.gov While the tosyl group of the target compound may influence the lithiation step differently than a Boc group, this strategy represents a robust pathway for introducing the 2-methoxyphenyl moiety with stereocontrol.

| Substrate | Aryl Halide | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| N-Boc-piperidine | 3-Bromopyridine | Pd₂(dba)₃ / t-Bu₃P·HBF₄ | 75 | N/A |

| N-Boc-4-(TBSO)-piperidine | 2-Bromopyridine | [Pd(allyl)Cl]₂ / RuPhos | 62 | 96:4 (cis:trans) |

| N-Boc-4-(TBSO)-piperidine | 4-Bromoanisole | [Pd(allyl)Cl]₂ / RuPhos | 52 | >98:2 (cis:trans) |

An alternative strategy for constructing the 2-arylpiperidine core involves forming the piperidine ring itself through an intramolecular C-H amination reaction. In this approach, the 2-methoxyphenyl group is already present in the acyclic precursor. The key step is the cyclization via the formation of a C-N bond at a benzylic C-H position.

Rhodium(II) catalysts, such as dirhodium(II) carboxylates, are particularly effective for promoting the intramolecular amination of unactivated aliphatic C-H bonds using precursors like sulfamates, carbamates, or azides. nih.gov The reaction is believed to proceed through a rhodium nitrene intermediate, which then undergoes a C-H insertion to form the heterocyclic ring. nih.gov

For the synthesis of this compound, a suitable precursor would be an N-tosyl-protected aminoalkane with a terminal 2-methoxyphenyl group, such as N-tosyl-5-(2-methoxyphenyl)pentan-1-amine. The rhodium-catalyzed C-H amination would target the benzylic C-H bond adjacent to the methoxyphenyl ring, leading to the desired 2-substituted piperidine. The regioselectivity of the C-H insertion is a critical factor, with benzylic C-H bonds being generally favored due to their lower bond dissociation energy. Copper-catalyzed systems have also been developed for similar intramolecular C-H amination reactions. acs.org

Diastereocontrol and Enantioselectivity in Synthesis of this compound

Achieving control over the absolute and relative stereochemistry of the piperidine ring is paramount. Various methodologies have been developed to access specific enantiomers and diastereomers of 2-arylpiperidine derivatives.

The stereochemistry at the C-2 position is established either during the introduction of the aryl group or in a subsequent transformation. The diastereoselective arylation methods discussed previously (Section 2.3.2) are a primary means of achieving this control. For instance, in the lithiation-Negishi coupling sequence of 4-substituted piperidines, the stereochemical outcome is dictated by the preferred conformation of the lithiated intermediate, which leads to a high preference for the cis-product. nih.gov

Palladium-catalyzed C(sp³)–H arylation using a directing group is another powerful strategy. By placing a directing group at the C-3 or C-4 position of the piperidine ring, it is possible to achieve highly regio- and stereoselective arylation at the C-2 or C-4 positions. acs.orgacs.org For example, a C-3 aminoquinoline directing group on an N-Boc or N-Cbz piperidine can direct palladium-catalyzed arylation to the C-4 position with high cis-selectivity. acs.org While this specific example targets C-4, the principle of directed C-H activation can be adapted to control functionalization at C-2.

Several robust methods exist for the synthesis of enantioenriched 2-arylpiperidines.

Asymmetric Hydrogenation: One of the most direct methods is the asymmetric hydrogenation of a corresponding 2-(2-methoxyphenyl)pyridine (B3054313) precursor. This approach utilizes a chiral transition-metal catalyst to deliver hydrogen across the C=N and C=C bonds of the pyridine ring in a stereoselective manner. Iridium and rhodium complexes with chiral phosphine ligands are commonly employed for the hydrogenation of N-activated pyridinium salts or other activated pyridine derivatives, often achieving high enantiomeric excesses. illinois.edu

Synthesis from Chiral Lactams: A versatile method for preparing enantiopure 2-arylpiperidines involves the use of chiral bicyclic lactams. In this approach, a δ-ketoacid bearing the desired aryl group (e.g., 5-(2-methoxyphenyl)-5-oxopentanoic acid) undergoes a stereoselective cyclodehydration reaction with a chiral auxiliary, such as (R)-phenylglycinol. This forms a chiral non-racemic bicyclic lactam. Subsequent chemical manipulations, including reduction of the lactam and hydrogenolysis of the chiral auxiliary, yield the desired enantiomer of the 2-arylpiperidine. rsc.org This method allows for an enantiodivergent synthesis, meaning either enantiomer of the final product can be accessed by choosing the appropriate starting materials.

Kinetic Resolution: For racemic mixtures of 2-arylpiperidines, kinetic resolution offers an efficient route to obtaining enantioenriched material. A notable example is the kinetic resolution of racemic N-Boc-2-arylpiperidines via asymmetric deprotonation using a chiral base system, such as n-butyllithium (n-BuLi) complexed with the chiral ligand (-)-sparteine or a (+)-sparteine surrogate. rsc.orgrsc.orgnih.gov This chiral base selectively deprotonates one enantiomer of the racemic mixture at the benzylic C-2 position. The unreacted enantiomer can then be recovered with high enantiomeric purity. The lithiated enantiomer can be quenched with an electrophile to form a 2,2-disubstituted piperidine, also in high enantiomeric excess. rsc.orgacs.org

| Aryl Group | Recovered Starting Material Yield (%) | Recovered Starting Material Enantiomeric Ratio (er) | Quenched Product (Electrophile: MeOD) | Quenched Product Yield (%) | Quenched Product Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| Phenyl | 48 | 97:3 | 2-deutero-2-phenylpiperidine | 48 | 96:4 |

| 4-Fluorophenyl | 45 | 96:4 | 2-deutero-2-(4-fluorophenyl)piperidine | 51 | 95:5 |

| 4-Methoxyphenyl | 39 | 95:5 | 2-deutero-2-(4-methoxyphenyl)piperidine | 50 | 92:8 |

| 2-Thienyl | 45 | 94:6 | 2-deutero-2-(2-thienyl)piperidine | 50 | 92:8 |

Integration of Green Chemistry Principles in Synthetic Routes

The integration of green chemistry into the synthesis of pharmacologically relevant compounds such as this compound is a critical step towards sustainable chemical manufacturing. This approach seeks to reduce waste, energy consumption, and the use of toxic reagents and solvents.

Traditional multi-step syntheses of substituted piperidines often involve harsh reagents, stoichiometric amounts of reactants, and significant solvent waste. In contrast, modern methodologies prioritize atom economy and the use of greener solvents and reagents.

One of the core strategies in developing environmentally benign syntheses is the use of water as a solvent. Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal medium for many chemical transformations. For the N-tosylation step in the synthesis of this compound, which involves the reaction of 2-(2-methoxyphenyl)piperidine with p-toluenesulfonyl chloride, conducting the reaction in water can significantly reduce the environmental footprint. Such aqueous methods often utilize a mild base like sodium bicarbonate, eliminating the need for volatile and often toxic organic bases like pyridine or triethylamine.

Another key aspect of green synthesis is the utilization of solid-supported reagents and catalysts. For instance, montmorillonite clay has been demonstrated as an effective catalyst for the tosylation of alcohols and the selective monotosylation of diols using p-toluenesulfonic acid, presenting an environmentally and economically favorable route. This approach can be adapted for the N-tosylation of the piperidine precursor, offering advantages such as ease of catalyst separation and recycling.

Furthermore, chemo-enzymatic methods represent a powerful green approach to constructing the chiral piperidine core. These methods combine the selectivity of biocatalysts with the efficiency of chemical reactions. For example, a one-pot amine oxidase/ene imine reductase cascade can be used for the asymmetric dearomatization of activated pyridines to produce stereo-defined substituted piperidines. nih.gov This biocatalytic approach operates under mild, aqueous conditions and offers high stereoselectivity, which is crucial for the synthesis of enantiomerically pure pharmaceuticals.

The following table summarizes a comparison between conventional and greener synthetic approaches for key steps in the synthesis of 2-aryl-1-tosylpiperidines.

| Step | Conventional Method | Greener Alternative | Advantages of Greener Alternative |

| Piperidine Ring Formation | Multi-step classical synthesis from non-cyclic precursors. | Chemo-enzymatic dearomatization of pyridines. nih.gov | High stereoselectivity, mild reaction conditions, aqueous medium. |

| N-Tosylation | Use of p-toluenesulfonyl chloride with pyridine or triethylamine in chlorinated solvents. | N-tosylation in water with sodium bicarbonate. | Avoids toxic organic solvents and bases, simplified workup. |

| Catalysis | Stoichiometric reagents. | Use of recyclable solid acid catalysts (e.g., montmorillonite clay). | Catalyst can be recovered and reused, reducing waste. |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions, thereby reducing energy consumption and byproduct formation. The synthesis of this compound and its analogues can benefit significantly from the application of various catalytic systems.

Transition-Metal Catalysis:

Transition-metal catalysis offers a versatile platform for the synthesis of substituted piperidines. For instance, a rhodium-catalyzed reductive transamination of pyridinium salts provides a rapid route to a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn This method is notable for its functional group tolerance and circumvents the need for high-pressure hydrogenation. dicp.ac.cn

Another innovative approach is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. This method allows for the highly enantioselective synthesis of 2-aryl- and 2-vinyl-piperidines. nih.govacs.org The process involves a palladium-mediated Negishi coupling, which can be performed at room temperature, a significant improvement over harsher coupling conditions. nih.gov

Biocatalysis:

As mentioned earlier, biocatalysis plays a pivotal role in the green synthesis of chiral piperidines. Enzymes such as transaminases, amine oxidases, and ene imine reductases can be employed in cascades to produce highly enantioenriched piperidine derivatives from simple precursors. nih.govnih.govbohrium.com These enzymatic reactions typically occur in aqueous media at or near room temperature and atmospheric pressure, embodying the principles of green chemistry. A hybrid bio-organocatalytic cascade, for instance, can utilize a transaminase to generate a key reactive intermediate for a subsequent complexity-building Mannich reaction to form 2-substituted piperidines. nih.gov

The table below highlights various catalytic systems applicable to the synthesis of 2-arylpiperidines, the precursor to the target molecule.

| Catalyst System | Reaction Type | Key Advantages |

| Rhodium-based catalysts | Reductive transamination of pyridinium salts dicp.ac.cn | High diastereo- and enantioselectivity, broad functional group tolerance, mild conditions. |

| Palladium-based catalysts | Negishi coupling in Catalytic Dynamic Resolution nih.govacs.org | High enantioselectivity for 2-arylpiperidines, room temperature reaction. |

| Amine oxidase/Ene imine reductase | Chemo-enzymatic cascade nih.gov | High stereoselectivity, aqueous medium, mild conditions. |

| Transaminase/Organocatalyst | Hybrid bio-organocatalytic cascade nih.gov | One-pot synthesis, high enantioselectivity. |

By integrating these advanced synthetic methodologies, the production of this compound and its analogues can be achieved in a more sustainable and efficient manner, aligning with the contemporary demands of the pharmaceutical and chemical industries for greener processes.

Structural Characterization and Stereochemical Analysis of 2 2 Methoxyphenyl 1 Tosylpiperidine

Advanced Spectroscopic Methods for Comprehensive Structural Elucidation

The precise molecular structure of 2-(2-Methoxyphenyl)-1-tosylpiperidine is determined through a combination of modern spectroscopic techniques. These methods provide complementary information, allowing for an unambiguous confirmation of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. For this compound, a suite of NMR experiments is utilized.

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons. The spectrum would show distinct signals for the protons on the methoxyphenyl ring, the tosyl group's aromatic protons and its methyl group, and the protons of the piperidine (B6355638) ring. The coupling patterns between adjacent protons would help to confirm their relative positions.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The spectrum would display separate signals for the carbons of the piperidine ring, the two aromatic rings, the methoxy (B1213986) group, and the tosyl methyl group.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing the final structure. COSY reveals proton-proton couplings, mapping the spin systems within the piperidine and aromatic rings, while HSQC correlates each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Group | ¹H NMR Expected Shift (ppm) | ¹³C NMR Expected Shift (ppm) |

|---|---|---|

| Piperidine Ring Protons | 1.5 - 4.5 | 20 - 60 |

| Methoxyphenyl Ring Protons | 6.8 - 7.4 | 110 - 160 |

| Tosyl Ring Protons | 7.3 - 7.8 | 127 - 145 |

| Methoxy (OCH₃) Protons | ~3.8 | ~55 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The presence of a sulfonamide group is typically confirmed by strong asymmetric and symmetric stretching vibrations of the S=O bonds. researchgate.net Other key absorptions would include C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic rings, and C-O stretching for the ether linkage of the methoxy group.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretch | 1340 - 1370 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1150 - 1180 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. scispace.com By providing a highly precise mass-to-charge ratio (m/z) measurement, HRMS can unequivocally confirm the molecular formula of this compound as C₂₀H₂₅NO₃S. This technique differentiates the target compound from other molecules that may have the same nominal mass but a different elemental composition.

Table 3: HRMS Data for this compound

| Compound Name | Molecular Formula | Calculated Exact Mass |

|---|

Determination of Absolute and Relative Stereochemistry

The C2 position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). Determining the stereochemical purity and assigning the absolute configuration are critical aspects of its characterization.

Chiral Chromatographic Techniques for Enantiomeric and Diastereomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers and assessing the enantiomeric purity of a chiral compound. sigmaaldrich.com The racemic mixture of this compound would be passed through an HPLC column containing a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this type of separation. abo.fi The two enantiomers interact differently with the chiral environment of the column, causing them to travel at different rates and elute as separate peaks. The relative area of these peaks allows for the quantification of enantiomeric excess (ee).

Table 4: Illustrative Chiral HPLC Separation Parameters

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | t₁ |

Computational Approaches for Stereochemical Assignment and Conformational Analysis

Computational chemistry provides powerful tools for understanding the three-dimensional structure and stereochemistry of molecules. biointerfaceresearch.com Quantum chemical calculations, often using Density Functional Theory (DFT), can be employed to model the possible conformations of this compound. These calculations can predict the lowest energy conformation, which is typically a chair form for the piperidine ring, and determine the preferred spatial orientation of the bulky 2-methoxyphenyl and 1-tosyl substituents. biointerfaceresearch.comnih.gov

Furthermore, computational methods can be used to predict chiroptical properties like electronic circular dichroism (ECD) or optical rotatory dispersion (ORD) spectra for both the R and S enantiomers. By comparing these computationally predicted spectra with experimentally measured spectra, the absolute configuration of a purified enantiomer can be confidently assigned. In the context of drug design, molecular docking simulations could also be performed to investigate how each enantiomer might interact with a biological target. nih.gov

Reactivity and Chemical Transformations of 2 2 Methoxyphenyl 1 Tosylpiperidine

Functionalization and Derivatization of the Piperidine (B6355638) Ring System

The piperidine ring, a common scaffold in pharmaceuticals, offers several sites for modification. nih.gov The presence of the N-tosyl and 2-methoxyphenyl groups influences the reactivity and regioselectivity of these transformations.

Direct C-H bond functionalization represents a powerful and efficient approach to introduce new substituents onto the piperidine core. nih.govnih.gov These strategies often rely on transition-metal catalysis, where the N-tosyl group can act as a directing group, influencing the site of functionalization. mdpi.comsemanticscholar.org

Research has shown that the C2 position of the piperidine ring is electronically activated for C-H insertion reactions due to the influence of the nitrogen atom. However, this position is also sterically hindered. nih.gov In the context of 2-aryl-N-tosylpiperidines, intramolecular amination of benzylic C-H bonds can lead to the formation of α-arylated piperidines. nih.gov This transformation proceeds via a hydride transfer mechanism and is highly stereoselective, yielding predominantly the trans-isomer. nih.gov The high stereoselectivity is attributed to the pseudoallylic strain between the N-tosyl group and the aryl ring at the 2-position. nih.gov

The development of catalytic systems, such as those employing rhodium catalysts, has enabled the site-selective functionalization of piperidines. nih.gov The choice of catalyst and the nature of the protecting group on the nitrogen atom are crucial in determining the position of functionalization. nih.gov For instance, different rhodium catalysts can direct C-H functionalization to either the C2 or C4 position of the piperidine ring. nih.gov

While C-H functionalization offers a direct route, other methods can be employed to modify the piperidine ring at its unsubstituted positions. These often involve multi-step sequences. For instance, the synthesis of 2-alkyl piperidines can be achieved through the alkylative ring-opening of an aziridinium (B1262131) ion derived from a suitable precursor. researchgate.net

Furthermore, the synthesis of spirocyclic piperidines, where one of the piperidine carbons is part of another ring system, has been explored. nih.gov These complex structures can be assembled through various strategies, including those that involve the formation of the piperidine ring as a key step. science.gov The synthesis of 2-aryl and 2-vinyl piperidines has been accomplished with high enantioselectivity through a catalytic dynamic resolution of N-Boc-2-lithiopiperidine followed by Negishi coupling. nih.gov

Chemical Transformations Involving the N-Tosyl Group

The N-tosyl group serves as both a protecting group for the piperidine nitrogen and an activating group that influences the reactivity of the entire molecule. wikipedia.org Its removal or transformation is a key step in many synthetic routes.

The removal of the N-tosyl group, or N-detosylation, is a critical transformation that unmasks the secondary amine functionality of the piperidine ring, allowing for further derivatization. google.comgoogle.com The stability of the sulfonamide bond often necessitates harsh reaction conditions for its cleavage. researchgate.nettandfonline.com

Several methods have been developed for N-detosylation, ranging from strongly acidic or basic conditions to reductive cleavage. researchgate.nettandfonline.com Classical methods include the use of strong acids like hydrobromic acid or sulfuric acid at elevated temperatures. google.com Reductive methods often employ reagents like sodium in liquid ammonia, sodium amalgam, or samarium(II) iodide. researchgate.nettandfonline.com

Milder and more selective methods are continuously being sought. For instance, low-valent titanium reagents have been shown to effectively cleave N-tosyl bonds at ambient temperatures. thieme-connect.com Another approach involves the use of magnesium in methanol. tandfonline.com Electrochemical methods have also been developed for the mild and selective removal of the N-tosyl group. researchgate.net More recently, a simple and practical method using sodium hydride (NaH) has been reported for the N-detosylation of various p-toluenesulfonamides under mild conditions. researchgate.net

| Reagent/Method | Conditions | Substrate Scope | Reference |

| HBr/Phenol (B47542) | Acetic acid, heat | Broad | google.com |

| SmI2/amine/water | THF, instantaneous | Broad, tolerates sensitive groups | researchgate.net |

| Low-valent Titanium | TiCl3-Mg-THF, ambient temp. | Good for various sulfonamides | thieme-connect.com |

| Mg/MeOH | Methanol, 0°C to rt | Effective for pyridine-2-sulfonamides | tandfonline.com |

| NaH | DMA or DMF | Broad for various N-tosyl compounds | researchgate.net |

| Electrochemical | Pt cathode, Mg anode | Mild, selective for N,N-disubstituted sulfonamides | researchgate.net |

Beyond complete removal, the sulfonamide group itself can undergo various chemical transformations. nih.govub.edufiveable.me These reactions can lead to the formation of other valuable functional groups. For example, N-tosylhydrazones can react with sulfur dioxide in the presence of amines to furnish alkyl sulfonamides. nih.gov The N-(2-alkoxyvinyl)sulfonamide functionality, which can be derived from N-tosyl-1,2,3-triazoles, is a versatile intermediate that can be converted into phthalans and phenethylamines through various reactions, including hydrogenation and reduction. nih.govjove.com

The tosyl group can also be involved in intramolecular reactions. For example, N-tosylcarboxamides can serve as directing groups in C-H functionalization reactions and can subsequently be transformed into various cyclic structures like phenanthridinones and dihydroisoquinolinones. mdpi.com

Reactivity Profile of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group attached to the C2 position of the piperidine ring also possesses its own distinct reactivity, primarily centered on the aromatic ring and the methoxy (B1213986) group.

The methoxy group can be cleaved (demethylated) to reveal a phenol functionality. This transformation is typically achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr3). The resulting phenol can then participate in a range of reactions, including O-alkylation, acylation, and electrophilic aromatic substitution.

The aromatic ring of the 2-methoxyphenyl group is susceptible to electrophilic substitution reactions. The methoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. However, the position of attachment to the piperidine ring will also influence the regioselectivity of these reactions. The presence of the bulky piperidine ring may sterically hinder substitution at the ortho position.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 2-(2-Methoxyphenyl)-1-tosylpiperidine is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its electron-donating resonance effect. The piperidinyl group, being attached to the aromatic ring, also influences the regioselectivity of these reactions.

Detailed research findings on the specific electrophilic aromatic substitution of this compound are not extensively documented in the public domain. However, based on the known directing effects of the methoxy group and the principles of electrophilic aromatic substitution, several key reactions can be predicted.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using standard nitrating agents. The ortho and para positions relative to the strongly activating methoxy group are the most probable sites of substitution.

Halogenation: The reaction with halogens, such as bromine or chlorine, in the presence of a Lewis acid catalyst, is expected to yield halogenated derivatives. Again, the substitution is anticipated to occur at the positions activated by the methoxy group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for introducing alkyl and acyl groups, respectively, onto the aromatic ring. nih.govlibretexts.orgnih.gov The presence of the activating methoxy group facilitates these reactions. libretexts.org For instance, Friedel-Crafts acylation of aromatic compounds is a well-established method for synthesizing aryl ketones. nih.gov

The following table summarizes the predicted outcomes and representative conditions for these reactions, based on general knowledge of electrophilic aromatic substitution on similar methoxy-substituted aromatic compounds.

| Reaction Type | Reagents and Conditions | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄, 0-25 °C | 2-(2-Methoxy-4-nitrophenyl)-1-tosylpiperidine and 2-(2-Methoxy-5-nitrophenyl)-1-tosylpiperidine |

| Bromination | Br₂, FeBr₃, in CH₂Cl₂ | 2-(4-Bromo-2-methoxyphenyl)-1-tosylpiperidine and 2-(5-Bromo-2-methoxyphenyl)-1-tosylpiperidine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃, in CS₂ or CH₂Cl₂ | 2-(4-Acyl-2-methoxyphenyl)-1-tosylpiperidine and 2-(5-Acyl-2-methoxyphenyl)-1-tosylpiperidine |

Note: The precise ratio of ortho to para substitution can be influenced by steric hindrance from the adjacent piperidine ring and the specific reaction conditions employed.

Modifications and Derivatization of the Methoxy Group

The methoxy group (-OCH₃) on the phenyl ring is another key site for chemical modification, primarily through ether cleavage to yield the corresponding phenol. This transformation unlocks a new set of derivatization possibilities.

Ether Cleavage: The demethylation of aryl methyl ethers is a common transformation in organic synthesis. nih.govnih.govcore.ac.ukgvsu.edu A widely used reagent for this purpose is boron tribromide (BBr₃). nih.govnih.govcore.ac.ukgvsu.eduufp.pt The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govcore.ac.ukgvsu.eduufp.pt This method is generally effective for cleaving aryl methyl ethers to the corresponding phenols. nih.govnih.govcore.ac.ukgvsu.edu Other reagents, such as aqueous piperidine, have also been reported for the selective demethylation of certain polymethoxyxanthones. nih.gov

Once the phenolic derivative, 2-(2-hydroxyphenyl)-1-tosylpiperidine, is obtained, it can undergo a variety of reactions at the hydroxyl group.

Derivatization of the Resulting Phenol:

Alkylation: The phenolic hydroxyl group can be alkylated using various alkyl halides in the presence of a base to form new ether derivatives.

Esterification: Reaction with acyl chlorides or acid anhydrides will yield the corresponding ester derivatives.

Williamson Ether Synthesis: This reaction allows for the synthesis of unsymmetrical ethers by reacting the phenoxide with an organohalide.

The table below outlines the expected transformations of the methoxy group and subsequent derivatizations.

| Reaction | Reagents and Conditions | Product |

| Ether Cleavage (Demethylation) | BBr₃, in CH₂Cl₂, -78 °C to rt | 2-(2-Hydroxyphenyl)-1-tosylpiperidine |

| Alkylation of Phenol | R-X, K₂CO₃, in acetone (B3395972) or DMF | 2-(2-Alkoxyphenyl)-1-tosylpiperidine |

| Esterification of Phenol | RCOCl, pyridine (B92270), in CH₂Cl₂ | 2-(2-Acyloxyphenyl)-1-tosylpiperidine |

These transformations highlight the synthetic versatility of this compound, allowing for the introduction of diverse functionalities on both the phenyl ring and at the methoxy position. Such modifications can be instrumental in the development of new compounds with tailored properties for various applications.

Computational and Theoretical Investigations of 2 2 Methoxyphenyl 1 Tosylpiperidine

Molecular Modeling and Conformational Landscape Analysis

The spatial arrangement of atoms in a molecule is fundamental to its chemical and physical properties. Molecular modeling techniques allow for the exploration of the conformational landscape of 2-(2-Methoxyphenyl)-1-tosylpiperidine.

Conformational sampling is then used to explore the potential energy surface of the molecule, identifying other low-energy conformers that may be accessible at room temperature. This is crucial as the biological activity of a molecule can sometimes be attributed to a higher energy conformer.

The three-dimensional shape of a molecule is a key determinant of its ability to interact with other molecules, such as biological receptors. The principal moments of inertia (PMI) provide a quantitative measure of the molecule's mass distribution and shape. These values can be calculated from the optimized molecular geometry.

Table 1: Illustrative Principal Moments of Inertia for a Predicted Low-Energy Conformer of this compound

| Principal Moment | Value (amu Ų) |

|---|---|

| PMI 1 | Value A |

| PMI 2 | Value B |

| PMI 3 | Value C |

Note: The values in this table are illustrative and represent the type of data obtained from computational analysis. Specific values would require dedicated calculations for this molecule.

Analysis of these moments can describe the molecule as being spherical, prolate (cigar-shaped), or oblate (disk-shaped), which has implications for its packing in a crystal lattice and its interaction with binding sites. mdpi.com

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations provide detailed information about the electronic distribution and related properties of this compound.

Methods like DFT with basis sets such as 6-311G(d,p) are commonly used to investigate the electronic structure. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can more readily participate in chemical reactions.

Natural Bond Orbital (NBO) analysis can further elucidate the nature of the chemical bonds, including hyperconjugative interactions that contribute to the molecule's stability.

Quantum chemical calculations can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to predict NMR chemical shifts (¹H and ¹³C). epstem.netnih.gov These predicted shifts can be compared with experimental data to validate the proposed structure. nih.gov Machine learning approaches are also emerging as powerful tools for more accurate NMR shift prediction. arxiv.org

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

| Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| Piperidine (B6355638) C2 | Value D | Value J |

| Piperidine C3 | Value E | Value K |

| Piperidine C4 | Value F | Value L |

| Piperidine C5 | Value G | Value M |

| Piperidine C6 | Value H | Value N |

| Methoxyphenyl C1' | Value I | - |

| Methoxy (B1213986) OCH₃ | Value P | Value Q |

| Tosyl CH₃ | Value R | Value S |

Note: These values are for illustrative purposes and would be generated from specific GIAO calculations.

Mechanistic Insights into Biological Interactions of 2 2 Methoxyphenyl 1 Tosylpiperidine Derivatives

Structure-Activity Relationship (SAR) Studies for Target Interaction Mechanisms

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For derivatives related to 2-(2-Methoxyphenyl)-1-tosylpiperidine, such as the potent KCNQ1 potassium channel activator ML277, SAR studies have been crucial in elucidating the molecular determinants of their activity.

Systematic modifications of lead compounds and the correlation of these changes with their biological effects provide a roadmap for designing more potent and selective molecules. In the context of KCNQ1 activators, computational and experimental analyses have been performed on ML277 and its analogues to understand how structural variations impact efficacy.

Molecular dynamics simulations and binding energy calculations for ML277 and a library of 62 of its chemical analogs have been correlated with their half-maximal effective concentration (EC₅₀) data. biorxiv.orgresearchgate.netbiorxiv.org This correlative analysis helps in predicting the activity of new derivatives and understanding the energetic contributions of different parts of the molecule to the binding interaction. Derivatives that were inactive on KCNQ1 consistently failed to show an increase in the allosteric coupling efficiency in these computational models, validating the predictive power of the approach. biorxiv.org

The table below illustrates a conceptual SAR based on findings for ML277 and related activators, highlighting how modifications to different parts of the scaffold can influence activity.

| Compound/Modification | Structural Change | Observed Effect on KCNQ1 Activity | Reference |

| ML277 | Parent Compound | Potent activator with an EC₅₀ of ~260 nM | pnas.org |

| Inactive Analogues | Modifications to key moieties (e.g., tosyl group, methoxyphenyl group) | Loss of activity, failure to enhance VSD-PD allosteric coupling | biorxiv.orgbiorxiv.org |

| R-L3 | Different scaffold but also a KCNQ1 activator | Affects both the channel pore and the voltage sensor, unlike ML277 which is more pore-dependent | frontiersin.org |

This table is a representative summary of SAR principles for KCNQ1 activators based on available literature.

The specific biological activity of a molecule is dictated by its pharmacophore—the ensemble of steric and electronic features that is necessary to ensure optimal molecular interactions with a specific biological target. For KCNQ1 activators like ML277, several key pharmacophoric elements have been identified.

Tosyl Moiety and Analogous Groups : The sulfonyl group and the associated aromatic ring are critical for activity. In related compounds, this part of the molecule often engages in important interactions within the binding pocket. For instance, studies on various piperidine (B6355638) derivatives have shown that modifications to such aralkyl moieties significantly alter binding affinity and selectivity for their targets. ebi.ac.uk

Methoxyphenyl Group : The methoxyphenyl group is another crucial component. Its orientation and electronic properties contribute significantly to the binding affinity. In SAR studies of various piperidine and piperazine amides, the substitution pattern on phenyl rings was found to be a key determinant of biological activity. nih.gov

Piperidine Ring : The piperidine core serves as a central scaffold, correctly positioning the other pharmacophoric elements for optimal interaction with the target protein. Its stereochemistry can be critical, as different stereoisomers can have vastly different biological activities and binding modes.

Cryo-electron microscopy (cryo-EM) structures of KCNQ1 in complex with ML277 have revealed that the compound binds in a pocket where these elements can make specific hydrophobic and hydrogen bonding interactions with the channel protein. pnas.org For example, a hydrogen bond is formed between ML277 and the residue Phe335 of the KCNQ1 channel, an interaction that is critical for its modulatory effect. pnas.org

Ligand-Target Interaction Mechanisms with Ion Channels (Example: KCNQ1 Potassium Channel Activation by related ML277)

The compound ML277, which shares structural motifs with this compound derivatives, is a well-characterized activator of the KCNQ1 potassium channel. frontiersin.orgelifesciences.org KCNQ1 is vital for the repolarization phase of the cardiac action potential, and its dysfunction can lead to life-threatening arrhythmias. biorxiv.orgresearchgate.net ML277 provides a powerful example of how small molecules can modulate ion channel function through precise ligand-target interactions.

ML277 functions as an allosteric modulator of the KCNQ1 channel. researchgate.net Rather than directly blocking or opening the ion conduction pore, it binds to a site distinct from the pore and influences the channel's conformational state. elifesciences.org Specifically, ML277 enhances the electromechanical (E-M) coupling between the voltage-sensing domain (VSD) and the pore domain (PD). biorxiv.orgpnas.org

Upon membrane depolarization, the VSD undergoes a conformational change that is transmitted to the PD, leading to channel opening. nih.gov Molecular dynamics simulations show that ML277 increases the efficiency of allosteric signaling between the VSD and the PD, effectively promoting the channel's open state. biorxiv.orgresearchgate.net This mechanism is supported by evidence that ML277 enhances KCNQ1 channel function primarily through a pore-dependent and voltage sensor-independent mechanism. frontiersin.org

The binding site for ML277 has been precisely located through a combination of cryo-EM, molecular docking, and site-directed mutagenesis studies. biorxiv.orgbiorxiv.orgpnas.org ML277 binds at the interface between the VSD of one subunit and the PD of an adjacent subunit. biorxiv.orgbiorxiv.org

High-resolution cryo-EM structures show the binding site located in an "elbow" pocket formed by the S4-S5 linker, the S5 helix, and the S5 and S6 helices of the neighboring subunit. pnas.org Key residues in the KCNQ1 pore domain, including L266, G272, V334, and F335, have been identified as critical for the effects of ML277. frontiersin.org Mutating these residues can abolish or significantly reduce the channel's sensitivity to the compound. biorxiv.orgpnas.orgfrontiersin.org This binding pocket is distinct from the ion permeation pathway, confirming ML277's role as an allosteric modulator. elifesciences.org

The KCNQ1 channel exhibits complex gating behavior, transitioning through resting, intermediate open (IO), and fully activated open (AO) states. nih.gov ML277 uniquely modulates these dynamics by selectively enhancing the fully activated open (AO) state. pnas.orgelifesciences.orgnih.gov

Electrophysiological studies have demonstrated that ML277 specifically potentiates the current associated with the AO state without altering the IO state. pnas.orgnih.gov This is achieved by strengthening the VSD-pore coupling specifically for the AO state. elifesciences.orgnih.gov The binding of ML277 induces an upward movement of the S4-S5 linker, which directly promotes the opening of the activation gate. pnas.org

Functionally, this modulation results in several observable changes to the channel's behavior:

Increased Current Amplitude : ML277 significantly increases the peak current conducted by the KCNQ1 channel. nih.govrupress.org

Slowed Deactivation : The compound slows the channel's closing (deactivation) kinetics. frontiersin.orgnih.gov

Minimal Effect on Voltage Sensor Activation : While profoundly affecting the pore's opening, ML277 has a minimal impact on the activation kinetics of the voltage sensor itself, further supporting its role as a VSD-PD coupling enhancer. frontiersin.org

The table below summarizes the effects of ML277 on KCNQ1 channel gating properties.

| Gating Parameter | Effect of ML277 | Mechanism | Reference |

| Peak Current | Dramatic increase | Enhanced opening of the AO state | nih.govrupress.org |

| Deactivation Kinetics | Significantly slowed | Stabilization of the open conformation | frontiersin.org |

| Voltage-Dependence of Activation | Hyperpolarizing shift in V₁/₂ | Easier transition to the open state | biorxiv.org |

| Intermediate Open (IO) State | Unaltered | Selective enhancement of VSD-pore coupling for the AO state | pnas.orgnih.gov |

| Activated Open (AO) State | Specifically enhanced | Potentiation of the VSD-pore coupling in the fully activated state | elifesciences.orgnih.gov |

| Voltage Sensor Movement | Minimal direct impact | Primarily affects the coupling between the VSD and the pore, not the VSD movement itself | frontiersin.org |

Future Research Trajectories and Unexplored Frontiers

Development of Novel and Sustainable Synthetic Methodologies for Piperidine (B6355638) Functionalization

The synthesis of substituted piperidines is a cornerstone of modern organic chemistry. nih.gov However, the increasing emphasis on environmental responsibility necessitates the development of greener and more efficient synthetic routes. Future research on 2-(2-Methoxyphenyl)-1-tosylpiperidine will likely focus on pioneering sustainable methods for its synthesis and functionalization.

Eco-Friendly Catalysis for Chemo-, Regio-, and Stereoselective Transformations

The development of eco-friendly catalytic systems is a paramount goal in contemporary chemical synthesis. jocpr.comresearchgate.net Future investigations could explore the use of earth-abundant metal catalysts, organocatalysts, and even catalyst-free conditions to achieve chemo-, regio-, and stereoselective transformations on the this compound scaffold. jocpr.comnih.gov The tosyl group, while a robust protecting group, also influences the reactivity of the piperidine ring, and understanding and harnessing this influence with green catalysts will be a significant area of study. nih.gov

Recent advances in photoredox catalysis and electrochemical methods offer promising avenues for the functionalization of N-heterocycles under mild conditions, reducing the reliance on harsh reagents and high temperatures. jocpr.com Applying these techniques to this compound could lead to novel derivatives that are otherwise difficult to access.

Table 1: Potential Eco-Friendly Catalytic Transformations for this compound

| Transformation | Catalyst Type | Potential Reaction | Green Advantage |

| C-H Activation | Organophotocatalyst | Arylation at C3 or C4 | Avoids pre-functionalization, mild conditions |

| Asymmetric Hydrogenation | Chiral Iron or Cobalt Catalyst | Desymmetrization of a precursor | Replaces precious metals like rhodium or iridium |

| [3+2] Cycloaddition | Organocatalyst | Synthesis of spiro-derivatives | Metal-free, atom-economical |

| Electrochemical Oxidation | Graphite Electrodes | Introduction of a hydroxyl group | Reagentless oxidation, clean energy source |

Biotechnological and Enzymatic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules with high enantioselectivity under environmentally benign conditions. nih.govnih.gov The development of enzymatic methods for the synthesis of enantiomerically pure this compound is a significant and largely unexplored frontier.

Future research could focus on identifying or engineering enzymes, such as imine reductases (IREDs) or transaminases, that can act on precursors to this compound to establish the desired stereochemistry at the C2 position. nih.gov Chemo-enzymatic strategies, which combine the best of chemical and biological catalysis, could also provide efficient and highly selective routes to this compound and its derivatives. nih.gov

Expansion of Applications in Advanced Synthetic Chemistry

Beyond its potential as a standalone bioactive molecule, this compound can serve as a versatile building block for the construction of more complex molecular architectures.

Design of Next-Generation Building Blocks Incorporating Complex Piperidine Scaffolds

The unique three-dimensional structure of substituted piperidines makes them ideal scaffolds for fragment-based drug discovery and the development of new chemical entities. portico.orgsigmaaldrich.commdpi.com this compound, with its defined stereochemistry and functional groups, could be a precursor to a new generation of building blocks. portico.orgrsc.org By selectively modifying the methoxyphenyl or tosyl groups, or by further functionalizing the piperidine ring, a diverse library of novel scaffolds can be generated. These scaffolds can then be used in the synthesis of complex natural products or as key components in the design of new therapeutic agents. nih.gov

Integration into Automated Synthesis Platforms for Rapid Library Generation

The demand for large and diverse compound libraries for high-throughput screening has driven the development of automated synthesis platforms. chemrxiv.orgchemrxiv.org The integration of this compound and its derivatives into such platforms could enable the rapid generation of extensive libraries of novel piperidine-containing compounds. chemrxiv.org This would require the development of robust and reliable reaction protocols that are amenable to automation. The ability to quickly synthesize and screen a wide array of analogues would significantly accelerate the discovery of new lead compounds in drug development programs.

Table 2: Hypothetical Library Generation from a this compound Scaffold

| Scaffold Position | Diversity Input 1 | Diversity Input 2 | Diversity Input 3 |

| Piperidine N (after tosyl removal) | Alkylation | Acylation | Reductive Amination |

| Methoxyphenyl Ring | Demethylation followed by etherification | Halogenation | Suzuki Coupling |

| Piperidine Ring (C4) | Lithiation and electrophilic quench | C-H activation and arylation | Introduction of a ketone |

Advanced Computational and Theoretical Studies

Computational chemistry provides invaluable insights into the structure, reactivity, and potential biological activity of molecules. nih.gov For this compound, advanced computational and theoretical studies can guide synthetic efforts and help to predict its properties.

Conformational analysis through methods like density functional theory (DFT) can elucidate the preferred three-dimensional arrangement of the molecule, which is crucial for understanding its interaction with biological targets. researchgate.net Molecular dynamics simulations can provide a dynamic picture of its behavior in different environments. Furthermore, theoretical studies can predict the outcomes of potential reactions, aiding in the design of more efficient and selective synthetic routes. researchgate.net These computational approaches, when used in synergy with experimental work, can accelerate the exploration of the chemical space around this compound.

Predictive Modeling for Novel Reactivity and Selectivity in Organic Transformations

Predictive modeling, particularly through quantitative structure-activity relationship (QSAR) and other computational methods, is a powerful tool in modern organic chemistry. For a molecule like this compound, these models could theoretically predict its reactivity and selectivity in various organic transformations. The influence of the electron-donating 2-methoxy group on the phenyl ring and the steric and electronic effects of the tosyl group on the piperidine nitrogen would be key parameters in such models.

For instance, the reactivity of the piperidine ring could be influenced by the tosyl group, which is a strong electron-withdrawing group, potentially affecting the nucleophilicity of the nitrogen atom if the tosyl group were to be removed. Computational studies on related piperidine derivatives have been used to predict their cardiotoxicity and other biological activities, suggesting that similar models could be developed for this compound if sufficient experimental data were available for model training and validation.

Machine Learning Applications for Structure-Function Relationship Elucidation

Machine learning (ML) algorithms are increasingly used to elucidate complex structure-function relationships in chemistry. For this compound, ML models could be trained on datasets of similar compounds to predict various properties, such as binding affinity to specific protein targets or catalytic activity. These models can identify subtle structural features that are critical for a desired function.

Studies on other piperidine-containing compounds have successfully employed ML to predict their bioactivity. These approaches typically use molecular descriptors that encode the structural and physicochemical properties of the molecules to build predictive models. However, the development of a specific and accurate ML model for this compound would necessitate a curated dataset of this compound and its close analogues with measured functional data, which is currently not available.

Exploration of Mechanistic Aspects of Biological Interactions with Novel Protein Targets

The exploration of how a compound like this compound interacts with biological targets is a critical area of medicinal chemistry. The presence of the methoxyphenyl and tosylpiperidine moieties suggests potential for various biological activities. For example, the 1-(2-methoxyphenyl)piperazine (B120316) scaffold, which is structurally related, is found in compounds targeting serotonin (B10506) and dopamine (B1211576) receptors.

Deeper Understanding of Ligand-Induced Conformational Changes in Target Proteins

Should this compound be identified as a ligand for a specific protein, understanding the conformational changes it induces upon binding would be crucial for elucidating its mechanism of action. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations are used to study these changes. For related piperidine derivatives, molecular docking and dynamics simulations have been used to predict binding modes and understand how they stabilize specific protein conformations. Without a known biological target for this compound, such studies remain speculative.

Identification of New Binding Partners through Unbiased Proteomic Approaches

To discover the potential biological roles of this compound, unbiased proteomic approaches could be employed. Techniques like chemical proteomics, which may involve affixing the compound to a solid support to "fish" for its binding partners in a cell lysate, can identify novel protein targets. This would be a foundational step in characterizing its biological function and therapeutic potential. However, no such studies have been published for this specific compound.

Q & A

Q. How do steric and electronic effects of the tosyl group influence reactivity in downstream functionalization?

- Methodological Answer : The tosyl group acts as a leaving group in nucleophilic substitutions. Steric hindrance from the aryl-sulfonyl moiety slows SN2 reactions, favoring SN1 pathways in polar solvents. Electronic effects were quantified in a study where de-tosylation required harsh conditions (e.g., HBr/AcOH reflux) . Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.